![molecular formula C20H15Cl2N5O2S B2464121 N1-(4-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894036-19-2](/img/structure/B2464121.png)
N1-(4-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Overview
Description
Scientific Research Applications
Antiviral Activity
The compound has been found to possess certain antiviral activity . Specifically, compounds with similar structures have shown activity against the tobacco mosaic virus .
Antifungal and Herbicidal Properties
Sulfonamide derivatives, which this compound is a part of, have been reported to possess antifungal and herbicidal properties for potential agricultural applications.
Anticancer Activity
Compounds with similar structures have shown promising anticancer activity . They have been found to be cytotoxic against various human cancer cell lines .
Antimicrobial Activity
The compound has been found to have antimicrobial activities . It has shown moderate to excellent activity against various microbial strains .
Enzyme Inhibition
The compound has been found to have enzyme inhibitory activities . It has been used as carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .
Antitubercular Agents
The compound has been found to have antitubercular activities . It has been used as an agent against tuberculosis .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to exhibit significant anti-inflammatory and analgesic activities . These activities are often mediated through the inhibition of biosynthesis of prostaglandins .
Mode of Action
It can be inferred from related compounds that its anti-inflammatory activity is likely mediated through the inhibition of cyclo-oxygenase pathways . These pathways are responsible for the metabolism of arachidonic acid to prostaglandins and leukotrienes .
Biochemical Pathways
The compound likely affects the cyclo-oxygenase pathways, specifically COX-1 and COX-2 . COX-1 is constitutively expressed and generates prostaglandins involved in gastrointestinal mucosal protection, while COX-2 is induced at sites of inflammation to generate prostaglandins mediating inflammation and pain .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they may have good bioavailability and low ulcerogenic and irritative action on the gastrointestinal mucosa .
Result of Action
The result of the compound’s action is likely a reduction in inflammation and pain, as suggested by the anti-inflammatory and analgesic activities of similar compounds . .
properties
IUPAC Name |
N'-(4-chlorophenyl)-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N5O2S/c21-13-3-1-12(2-4-13)17-25-20-27(26-17)16(11-30-20)9-10-23-18(28)19(29)24-15-7-5-14(22)6-8-15/h1-8,11H,9-10H2,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXZVEPNCXZBBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide |
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